2-(2,4,5-Trifluorophenyl)ethanol
Overview
Description
2-(2,4,5-Trifluorophenyl)ethanol is an organic compound with the molecular formula C8H7F3O It is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trifluorophenyl)ethanol typically involves the reaction of 2,4,5-trifluorobenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2,4,5-trifluorobenzaldehyde using a palladium catalyst. This method ensures high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 2-(2,4,5-trifluorophenyl)acetaldehyde or 2-(2,4,5-trifluorophenyl)acetic acid.
Reduction: The compound can be reduced to form 2-(2,4,5-trifluorophenyl)ethane.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed:
Oxidation: 2-(2,4,5-Trifluorophenyl)acetaldehyde, 2-(2,4,5-Trifluorophenyl)acetic acid.
Reduction: 2-(2,4,5-Trifluorophenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
2-(2,4,5-Trifluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trifluorophenyl)ethanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to various enzymes and receptors. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-(2,4-Difluorophenyl)ethanol
- 2-(2,5-Difluorophenyl)ethanol
- 2-(3,4,5-Trifluorophenyl)ethanol
Comparison: 2-(2,4,5-Trifluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning influences its chemical reactivity and biological activity. Compared to its difluorinated counterparts, the trifluorinated compound exhibits higher stability and reactivity, making it more suitable for certain applications .
Properties
IUPAC Name |
2-(2,4,5-trifluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFXXIXHSGJQOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590710 | |
Record name | 2-(2,4,5-Trifluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883267-70-7 | |
Record name | 2-(2,4,5-Trifluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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